molecular formula C25H22FN3O4S B2962760 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 865591-87-3

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No. B2962760
CAS RN: 865591-87-3
M. Wt: 479.53
InChI Key: JNDPXWTVPPRMBN-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H22FN3O4S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of isoquinoline derivatives, such as those related to the specified compound, has been conducted to understand their crystal structure and properties. For instance, the study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects and properties of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids upon treatment with various acids. These structural investigations are crucial for applications in material science and the development of advanced materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Chemical Reactions

The synthesis and reactions of cyanoquinoline derivatives are of significant interest in chemical research due to their potential applications in creating novel pharmaceuticals and materials. Al-Taifi, Abdel-Raheem, and Bakhite (2016) detailed the reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, leading to the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines, showcasing the versatility of these compounds in chemical synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Biomedical Applications

While the direct biomedical applications of the specific compound requested are not highlighted in the provided research, studies on related sulfonamide derivatives reveal potential therapeutic applications. For example, Ghorab, Alsaid, al-Dhfyan, and Arafa (2015) investigated novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines, suggesting that similar compounds, including those with cyanoquinoline structures, might possess significant biomedical applications in cancer therapy (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4S/c1-33-21-11-14(9-10-19(21)30)23-15(12-27)25(29-18-7-4-8-20(31)24(18)23)34-13-22(32)28-17-6-3-2-5-16(17)26/h2-3,5-6,9-11,23,29-30H,4,7-8,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPXWTVPPRMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=CC=C4F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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